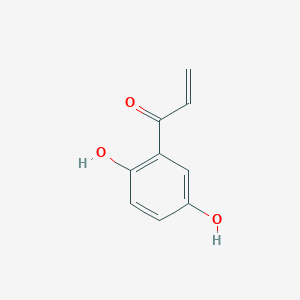![molecular formula C7H12IN B13549911 2-{3-Iodobicyclo[1.1.1]pentan-1-yl}ethan-1-amine](/img/structure/B13549911.png)
2-{3-Iodobicyclo[1.1.1]pentan-1-yl}ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{3-Iodobicyclo[111]pentan-1-yl}ethan-1-amine is a chemical compound characterized by its unique bicyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-Iodobicyclo[1.1.1]pentan-1-yl}ethan-1-amine typically involves the iodination of a bicyclo[1.1.1]pentane derivative followed by an amination reaction. One common method involves the reaction of 3-iodobicyclo[1.1.1]pentane with ethylamine under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps to those used in laboratory settings, scaled up to accommodate larger quantities.
Analyse Chemischer Reaktionen
Types of Reactions
2-{3-Iodobicyclo[1.1.1]pentan-1-yl}ethan-1-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups.
Oxidation and Reduction Reactions: The amine group can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while oxidation and reduction reactions can modify the amine group to form various oxidized or reduced products .
Wissenschaftliche Forschungsanwendungen
2-{3-Iodobicyclo[1.1.1]pentan-1-yl}ethan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biochemical pathways and interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-{3-Iodobicyclo[1.1.1]pentan-1-yl}ethan-1-amine involves its interaction with specific molecular targets. The iodine atom and amine group play crucial roles in its reactivity and binding properties. The compound can interact with enzymes, receptors, and other biomolecules, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-{3-Iodobicyclo[1.1.1]pentan-1-yl}ethan-1-ol: Similar structure but with a hydroxyl group instead of an amine group.
tert-Butyl (3-Aminobicyclo[1.1.1]pentan-1-yl)carbamate: Contains a carbamate group instead of an ethylamine group.
Uniqueness
2-{3-Iodobicyclo[1.1.1]pentan-1-yl}ethan-1-amine is unique due to its specific combination of a bicyclic structure with an iodine atom and an amine group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Eigenschaften
Molekularformel |
C7H12IN |
|---|---|
Molekulargewicht |
237.08 g/mol |
IUPAC-Name |
2-(3-iodo-1-bicyclo[1.1.1]pentanyl)ethanamine |
InChI |
InChI=1S/C7H12IN/c8-7-3-6(4-7,5-7)1-2-9/h1-5,9H2 |
InChI-Schlüssel |
UNDOPGOXBWZDNS-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2(CC1(C2)I)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


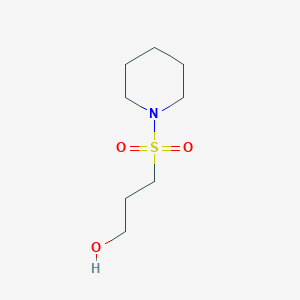
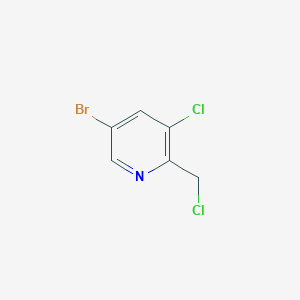
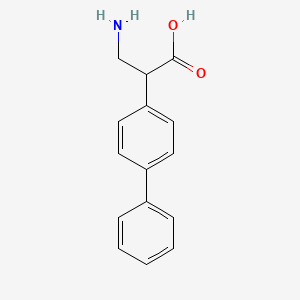
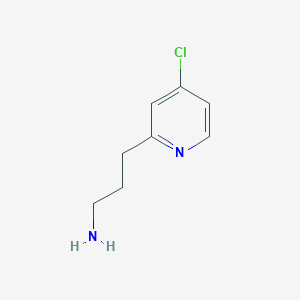
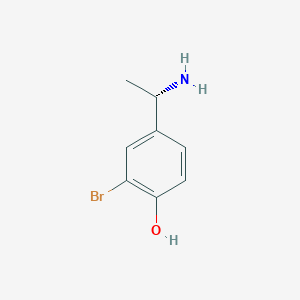
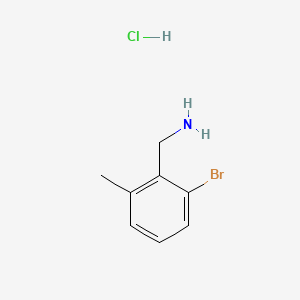

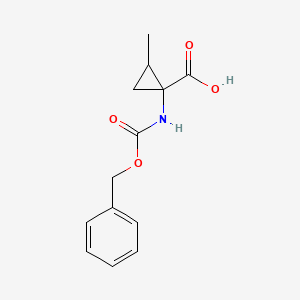



![N2-[1-(4-chlorophenyl)-1H-pyrazol-3-yl]thiophene-2,5-dicarboxamide](/img/structure/B13549883.png)

